molecular formula C18H15ClN2OS2 B2898196 N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 338957-52-1

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide

Cat. No. B2898196
CAS RN: 338957-52-1
M. Wt: 374.9
InChI Key: YKSKCTGGNCKCFG-UHFFFAOYSA-N
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Description

“N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide” is a derivative of 1,3,4-thiadiazole sulfonamides . It is synthesized from 4-chlorobenzoic acid and has been studied for its antiviral activity .


Synthesis Analysis

The synthesis of this compound involves several steps starting from 4-chlorobenzoic acid. The process includes esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, followed by a nucleophilic attack of the amines to give the title sulfonamides .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-thiadiazole moiety, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include esterification, hydrazination, salt formation, cyclization, and nucleophilic attack . The bioassay tests showed that certain derivatives of this compound possessed anti-tobacco mosaic virus activity .

Scientific Research Applications

Synthesis and Characterization

N-substituted acetamide derivatives, including those similar to the query compound, have been synthesized through various chemical reactions, focusing on obtaining compounds with potential antimicrobial, antifungal, and antitumor activities. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides demonstrated their potential as antibacterial agents against both gram-negative and gram-positive bacteria. These compounds were synthesized starting from 4-chlorophenoxyacetic acid, proceeding through esterification, hydrazination, and final substitution reactions to yield the desired products. Spectral analysis data, including IR, 1H-NMR, and EI-MS, confirmed the substitutions on the core moiety, highlighting the method's efficacy in creating structurally specific compounds with desired biological activities (Siddiqui et al., 2014).

Potential Applications

  • Antimicrobial and Antifungal Properties : The synthesized compounds exhibit significant antimicrobial and antifungal properties. For example, certain derivatives have shown potent antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Candida albicans. These findings suggest that compounds with structural similarities to the query compound could be explored further for developing new antimicrobial agents (Baviskar et al., 2013).

  • Antitumor Activity : N-substituted derivatives have also been evaluated for their antitumor activity, with some compounds showing considerable activity against cancer cell lines. This underscores the potential for compounds within this chemical class to be developed into novel anticancer agents, providing a foundation for future research into their mechanism of action and efficacy in cancer treatment (Yurttaş et al., 2015).

  • Structural and Computational Studies : Beyond their biological applications, these compounds have been subject to structural and computational studies to understand their molecular properties better. For example, vibrational spectroscopic signatures and quantum computational approaches have been used to characterize antiviral active molecules, providing insights into their stability and interactions at the molecular level. Such studies are crucial for designing more effective and specific therapeutic agents (Jenepha Mary et al., 2022).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Given the wide range of activities associated with sulfonamide derivatives and 1,3,4-thiadiazoles, there may be potential for this compound in various applications .

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS2/c1-12-2-8-15(9-3-12)23-11-17(22)21-18-20-16(10-24-18)13-4-6-14(19)7-5-13/h2-10H,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSKCTGGNCKCFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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